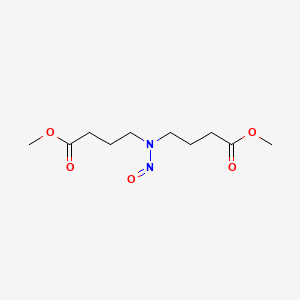
Dimethyl 4,4'-(nitrosoazanediyl)dibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate is an organic compound with a complex structure that includes nitroso and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4,4’-(nitrosoazanediyl)dibutanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Dimethyl 4,4’-(nitroazanediyl)dibutanoate.
Reduction: Dimethyl 4,4’-(aminoazanediyl)dibutanoate.
Substitution: 4,4’-(nitrosoazanediyl)dibutanoic acid.
Scientific Research Applications
Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study nitroso group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate involves its interaction with molecular targets through its nitroso and ester functional groups. The nitroso group can participate in redox reactions, altering the oxidative state of target molecules. The ester groups can undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-(1,4-phenylene)dibutanoate
- Dimethyl 4,4’-(1,4-cyclohexanediyl)dibutanoate
Uniqueness
Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it valuable for specific applications where nitroso functionality is required.
Properties
CAS No. |
79448-05-8 |
|---|---|
Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4-[(4-methoxy-4-oxobutyl)-nitrosoamino]butanoate |
InChI |
InChI=1S/C10H18N2O5/c1-16-9(13)5-3-7-12(11-15)8-4-6-10(14)17-2/h3-8H2,1-2H3 |
InChI Key |
OHHCUXISEYPOOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN(CCCC(=O)OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















